molecular formula C13H13N3O B2699348 N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide CAS No. 2188359-99-9

N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide

Cat. No.: B2699348
CAS No.: 2188359-99-9
M. Wt: 227.267
InChI Key: JXDLFQSFIFSCMR-UHFFFAOYSA-N
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Description

N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide is a chemical compound of interest in medicinal chemistry and drug discovery research, integrating both a pyrazole and an acrylamide moiety. Pyrazole derivatives are recognized for their significant pharmacological potential and are frequently explored in the development of novel therapeutic agents due to their diverse biological activities . Specifically, such compounds have been investigated as key scaffolds in agents targeting various conditions, with studies reporting derivatives exhibiting analgesic and anti-inflammatory effects in preclinical models . The acrylamide functional group is a privileged structure in medicinal chemistry, often enabling covalent interaction with biological targets. The molecular framework suggests potential utility as a building block for the synthesis of more complex molecules or as a core structure for screening in biological assays. Researchers might employ this compound in the design and development of new active substances. Handling should adhere to standard laboratory safety protocols. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-2-13(17)14-10-11-4-6-12(7-5-11)16-9-3-8-15-16/h2-9H,1,10H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDLFQSFIFSCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=C(C=C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide typically involves the reaction of 4-(pyrazol-1-yl)benzaldehyde with propargylamine under suitable reaction conditions. The reaction is usually carried out in the presence of a base such as sodium acetate at room temperature . The product is then purified by filtration and characterized using various spectroscopic techniques such as IR and NMR .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures while ensuring the reaction conditions are optimized for higher yields and purity. This may involve the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The benzoxazine ring in VU0486846 increases molecular weight (MW: ~509 g/mol) and lipophilicity (cLogP ~3.2), favoring blood-brain barrier penetration. N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide (MW: ~255 g/mol, cLogP ~1.8) may exhibit improved solubility but reduced CNS penetration.
  • Metabolic Stability : The acrylamide moiety in the target compound could render it susceptible to hydrolysis or glutathione conjugation, whereas VU0486846’s benzoxazine ring may enhance metabolic stability .

Research Findings and Limitations

However, structural parallels suggest the latter could be explored for:

  • Covalent kinase inhibition (e.g., EGFR inhibitors leveraging acrylamide’s electrophilicity).
  • Neurological applications if the pyrazole-phenyl group engages allosteric sites.

Limitations :

  • No in vitro or in vivo data for the target compound are available in the provided evidence.
  • Synthetic yields and purity for acrylamide derivatives may vary compared to carboxamides due to polymerization risks.

Biological Activity

N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide is a compound belonging to the class of pyrazole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring and an amide functional group, contributing to its biological activity. The presence of the pyrazole moiety is significant as it allows for interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes by binding to their active sites. This mechanism is crucial in modulating various biochemical pathways, which can lead to therapeutic effects in different conditions.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

  • Anticancer Activity : Studies indicate that pyrazole derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.
  • Antimicrobial Properties : Research has shown that compounds with similar structures possess antimicrobial activity against various pathogens, including bacteria and fungi. The specific interactions with microbial enzymes are pivotal in this context.
  • Anxiolytic Effects : Some studies have explored the anxiolytic potential of related pyrazole compounds, suggesting that they may influence neurotransmitter systems, particularly through benzodiazepine and nicotinic pathways .

Anticancer Studies

A notable study demonstrated that this compound exhibited cytotoxic effects against human cancer cell lines. The compound was shown to induce apoptosis through the activation of caspases, which are crucial for programmed cell death.

Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)15Caspase activation
HeLa (cervical cancer)10Cell cycle arrest

Antimicrobial Activity

In another investigation, the compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

Pathogen MIC (µg/mL) Effect
Staphylococcus aureus8Bacteriostatic
Escherichia coli16Bactericidal

Synthesis and Industrial Applications

The synthesis of this compound typically involves the reaction of 4-(pyrazol-1-yl)benzaldehyde with propargylamine under basic conditions. This synthetic route is scalable for industrial applications, focusing on optimizing yield and purity through continuous flow techniques .

Q & A

Q. Q. How does This compound compare to analogues like XCT790 in receptor binding?

  • Methodology : Competitive radioligand binding assays (e.g., ³H-labeled XCT790) quantify IC₅₀ values. Surface Plasmon Resonance (SPR) measures association/dissociation kinetics (Biacore T200). Structural overlays (PyMOL) highlight conserved pharmacophoric elements .

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